

Thermochemical Properties of 2-Chloropyrazine: A Technical Guide

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Compound of Interest

Compound Name: Chloropyrazine

Cat. No.: B057796

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This technical guide provides a comprehensive overview of the thermochemical properties of 2-**chloropyrazine**, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of experimental thermochemical data for this specific compound, this guide emphasizes the detailed experimental and computational methodologies that are applied to determine these crucial parameters.

Physicochemical Properties of 2-Chloropyrazine

A summary of the available physical and chemical properties of 2-**chloropyrazine** is presented in Table 1. This data is foundational for the application and study of this compound in various scientific contexts.

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₃ ClN ₂	[1]
Molecular Weight	114.53 g/mol	
Boiling Point	153-154 °C	[2]
Density	1.283 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.539	
Flash Point	57 °C (closed cup)	
Form	Liquid	
Solubility	Soluble in Methanol	[1]

Enthalpy of Formation

The standard enthalpy of formation ($\Delta_f H^\circ$) is a critical thermochemical parameter. While specific experimental values for 2-**chloropyrazine** are not readily available in the literature, this section outlines the primary experimental and computational methods for its determination.

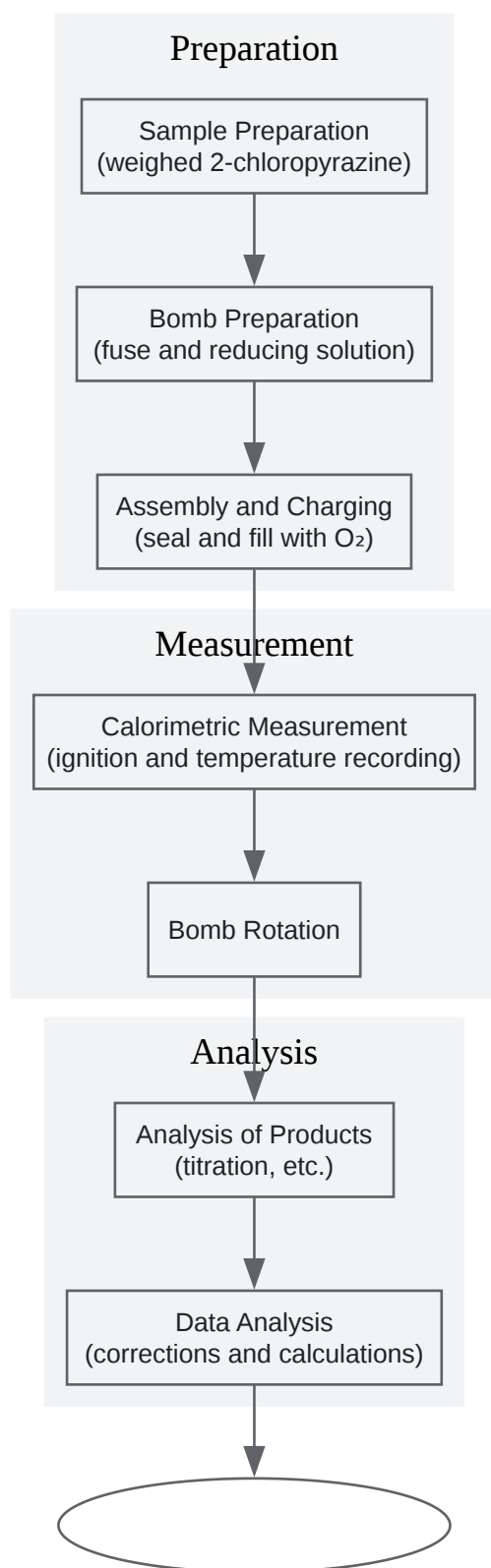
Experimental Determination: Rotating-Bomb Combustion Calorimetry

For halogen-containing organic compounds like 2-**chloropyrazine**, rotating-bomb calorimetry is the preferred method for determining the standard enthalpy of combustion ($\Delta_c H^\circ$), from which the enthalpy of formation can be derived. The rotation of the bomb ensures a complete and uniform reaction, which is crucial for compounds that can produce corrosive and complex combustion products.

Experimental Protocol:

- **Sample Preparation:** A precisely weighed sample of high-purity 2-**chloropyrazine** (typically in a gelatin capsule or polyethylene ampoule) is placed in a platinum crucible. A known amount of a suitable auxiliary substance (e.g., benzoic acid) may be used to ensure complete combustion.

- **Bomb Preparation:** The crucible is placed in the combustion bomb. A platinum or cotton fuse is connected to the ignition wires and placed in contact with the sample. A small, known amount of a reducing solution (e.g., arsenious oxide solution) is added to the bomb to quantitatively reduce any free chlorine and hypochlorite formed during combustion to chloride ions.
- **Assembly and Charging:** The bomb is sealed and purged with oxygen before being charged with high-purity oxygen to a pressure of approximately 3 MPa.
- **Calorimetric Measurement:** The bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium. The sample is then ignited, and the temperature change of the water is recorded with high precision over time. The bomb is rotated during the experiment to ensure thorough mixing of the final solution.
- **Analysis of Products:** After the calorimetric measurement, the contents of the bomb are carefully analyzed. The liquid phase is titrated to determine the amounts of nitric acid and hydrochloric acid formed. The amount of unburned carbon (soot), if any, is quantified.
- **Data Analysis:** The raw temperature data is corrected for heat exchange with the surroundings to obtain the adiabatic temperature rise. The energy equivalent of the calorimeter is determined using a standard substance like benzoic acid. The standard enthalpy of combustion is then calculated from the corrected temperature rise, the energy equivalent of the calorimeter, and corrections for the formation of acids and other side reactions. The standard enthalpy of formation is subsequently derived using Hess's law.



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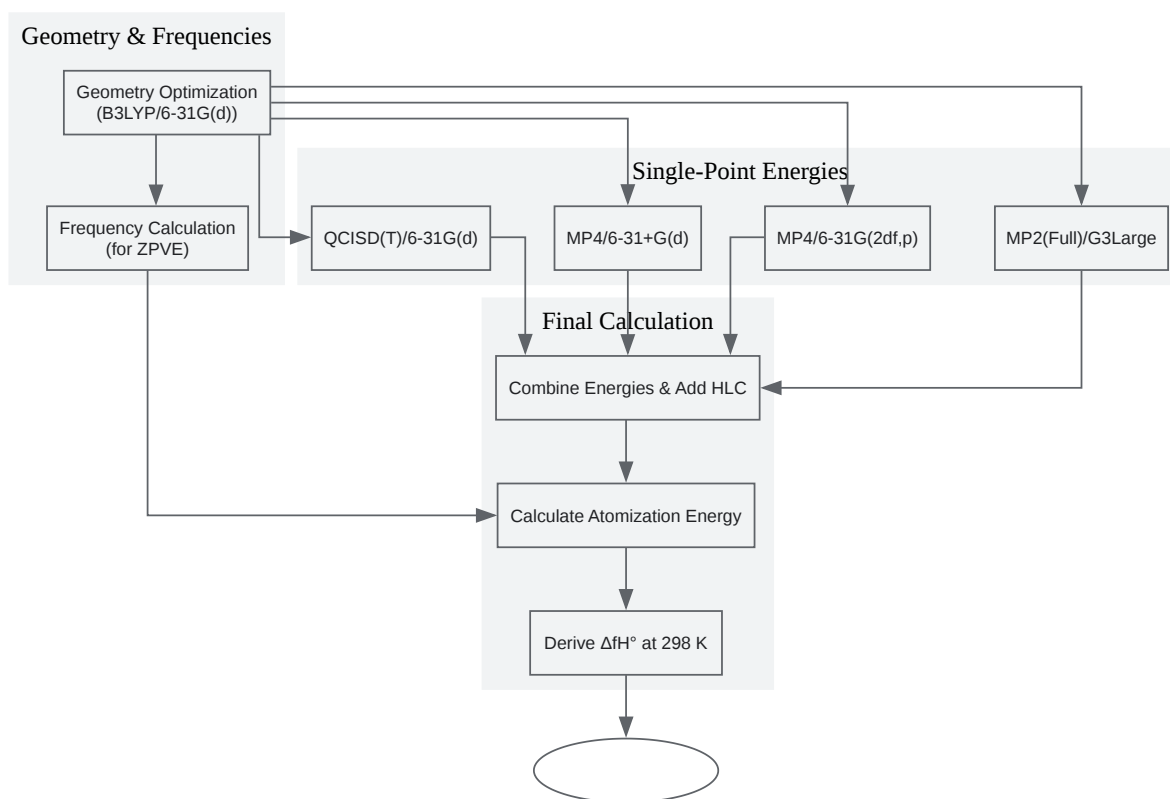
Figure 1: Workflow for determining the enthalpy of formation using rotating-bomb calorimetry.

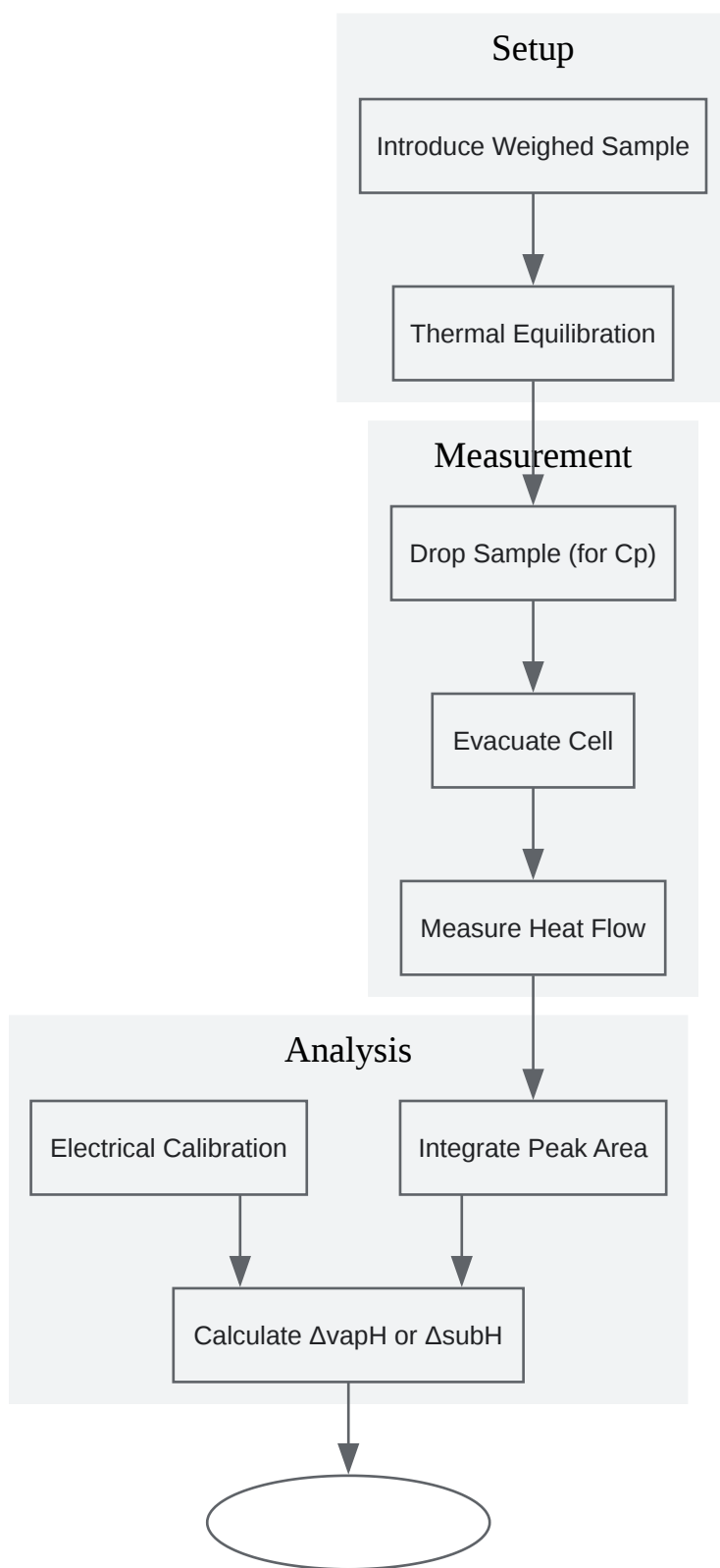
Computational Determination: High-Accuracy Composite Methods

In the absence of experimental data, high-level quantum chemical calculations provide a reliable alternative for estimating the enthalpy of formation. Composite methods, such as the Gaussian-n (Gn) theories (e.g., G3(MP2)//B3LYP) or the Complete Basis Set (CBS) methods (e.g., CBS-QB3), are designed to approximate the results of very high-level calculations at a more manageable computational cost.

Computational Protocol (G3(MP2)//B3LYP Example):

- **Geometry Optimization and Frequency Calculation:** The molecular geometry of 2-**chloropyrazine** is optimized, and its vibrational frequencies are calculated at the B3LYP/6-31G(d) level of theory. This provides the equilibrium geometry and the zero-point vibrational energy (ZPVE).
- **Single-Point Energy Calculations:** A series of single-point energy calculations are performed on the optimized geometry using more sophisticated levels of theory and larger basis sets. These typically include QCISD(T)/6-31G(d), MP4/6-31+G(d), MP4/6-31G(2df,p), and MP2(Full)/G3Large.
- **Energy Correction:** The individual energy components are combined in a specific, predefined manner to approximate the exact electronic energy. An empirical higher-level correction (HLC) is added to compensate for remaining deficiencies in the calculations.
- **Enthalpy of Formation Calculation:** The total energy at 0 K is used to calculate the atomization energy. The enthalpy of formation at 298 K is then derived by combining the atomization energy with the experimental enthalpies of formation of the constituent atoms (C, H, Cl, N) and the calculated thermal correction to the enthalpy.





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